Cas no 4945-26-0 (Quinoline,2-(2-phenylethenyl)-)

Quinoline,2-(2-phenylethenyl)- structure
4945-26-0 structure
Product Name:Quinoline,2-(2-phenylethenyl)-
CAS No:4945-26-0
MF:C17H13N
MW:231.291824102402
CID:331067
PubChem ID:5357469
Update Time:2025-04-19

Quinoline,2-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2-(2-phenylethenyl)-
    • 2-Styrylquinoline
    • 2-phenylethenylquinoline
    • 2-Styrylchinolin
    • 2-Styryl-chinolin
    • 2-styryl-quinoline
    • Nsc77968
    • phenylethenylquinoline
    • CHEBI:51071
    • Q27122307
    • Opera_ID_1699
    • CHEMBL127579
    • 2-((E)-Styryl)-quinoline
    • trans-2-styrylquinoline
    • RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • 2-(2-PHENYLETHENYL)-(E)-QUINOLINE
    • 2-(2-phenylethenyl)quinoline
    • NCGC00184386-01
    • Quinoline, 2-(2-phenylethenyl)-
    • NCGC00184386-02
    • 2-[(1E)-2-phenylethenyl]quinoline
    • BIDD:GT0572
    • 38101-69-8
    • 2-[(E)-2-Phenylethenyl]quinoline #
    • 4945-26-0
    • cid_5357469
    • SMR000429651
    • Z46024290
    • Quinoline, 2-styryl-
    • 2-[(E)-2-Phenylethenyl]quinoline
    • MLS000767320
    • NSC252077
    • Q27122315
    • Quinoline, 2-[(1E)-2-phenylethenyl]-
    • CHEBI:51072
    • (E)-(styryl)quinoline
    • AKOS001298823
    • SCHEMBL659665
    • BDBM50001290
    • AS-0355
    • DTXSID801318989
    • HMS2786M03
    • styrylquinoline
    • (E)-2-Styrylquinoline
    • NSC-77968
    • NSC-252077
    • Inchi: 1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+
    • InChI Key: RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • SMILES: N1C(/C=C/C2C=CC=CC=2)=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 231.104799419g/mol
  • Monoisotopic Mass: 231.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9Ų
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD